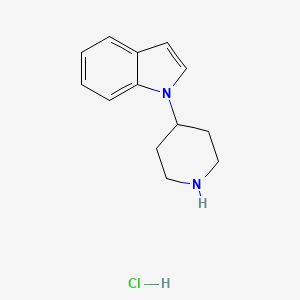

1-(Piperidin-4-yl)-1H-indole hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-piperidin-4-ylindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;/h1-4,7,10,12,14H,5-6,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSFLXYGYZPFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Piperidin-4-yl)-1H-indole hydrochloride physical and chemical properties

[1]

Chemical Identity & Structural Analysis

This compound represents a specific class of N-heteroaryl-substituted piperidines where the indole nitrogen (

| Property | Specification |

| IUPAC Name | 1-(Piperidin-4-yl)-1H-indole hydrochloride |

| CAS Number | 795310-69-9 (HCl salt); 118511-81-2 (Free base) |

| Molecular Formula | |

| Molecular Weight | 236.74 g/mol |

| SMILES | C1CNCCC1N2C=CC3=CC=CC=C32.Cl |

| Appearance | White to off-white crystalline solid |

| Salt Stoichiometry | 1:1 (Mono-hydrochloride) |

Structural Diagram

The structure features a hydrophobic indole core attached to a hydrophilic, basic piperidine tail. This amphiphilic nature makes it an ideal scaffold for G-Protein Coupled Receptor (GPCR) ligands, particularly those targeting serotonergic (5-HT) and histaminergic systems.[1]

Physical Properties Profile

The hydrochloride salt form significantly enhances the aqueous solubility and shelf-stability of the free base, which is prone to oxidation.

| Parameter | Value / Description | Note |

| Melting Point | >200°C (Decomposition) | Typical for secondary amine HCl salts; exact onset varies by crystal polymorph.[1] |

| Solubility (Water) | >50 mg/mL | High solubility due to ionic piperidinium character.[1] |

| Solubility (DMSO) | Soluble | Suitable for stock solutions (10-100 mM).[1] |

| pKa (Piperidine NH) | ~10.8 (Predicted) | The secondary amine is highly basic.[1] |

| pKa (Indole) | ~ -2.4 (Predicted) | The indole nitrogen is non-basic due to aromaticity; |

| Hygroscopicity | Moderate | Store in desiccated conditions to prevent caking.[1] |

Synthesis & Purification Protocols

The synthesis of 1-(piperidin-4-yl)-1H-indole is non-trivial because the indole nitrogen is a poor nucleophile.[1] The most robust industrial route involves the nucleophilic substitution (

Core Synthesis Pathway (Graphviz Diagram)

Caption: Step-wise synthesis via N-alkylation of indole followed by acidolytic cleavage of the Boc protecting group.

Detailed Experimental Methodology

Step 1: N-Alkylation (Formation of Protected Intermediate)

-

Activation: Charge a dry 3-neck flask with Indole (1.0 eq) and anhydrous DMF (10 vol). Cool to 0°C under

.[1] -

Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Caution:

gas evolution.[1] Stir for 30 min at 0°C until gas evolution ceases. -

Coupling: Add 1-Boc-4-bromopiperidine (1.1 eq) or 1-Boc-4-methanesulfonyloxypiperidine (for higher yields).

-

Reaction: Warm to 60°C and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Workup: Quench with ice water. Extract with EtOAc (3x).[1] Wash organics with brine to remove DMF.[1] Dry over

and concentrate. -

Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexane) to isolate the N-Boc intermediate.

Step 2: Deprotection (Salt Formation) [1]

-

Dissolution: Dissolve the N-Boc intermediate in 1,4-Dioxane (5 vol).

-

Acidolysis: Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.

-

Precipitation: Stir at room temperature for 2–4 hours. The product will precipitate as a white solid.

-

Isolation: Filter the solid under

. Wash with cold diethyl ether to remove organic impurities.[1] -

Drying: Dry under high vacuum at 40°C for 12 hours.

Chemical Reactivity & Stability

Understanding the reactivity profile is crucial for using this building block in downstream medicinal chemistry.[1]

Reactivity Sites (Graphviz Diagram)

Caption: Functionalization map highlighting the orthogonal reactivity of the secondary amine and the indole C3 carbon.

Stability Considerations

-

Oxidation: The indole ring is susceptible to oxidation at the C2-C3 double bond by strong oxidants (

, ozone).[1] Store under inert atmosphere if possible. -

Acid/Base: The HCl salt is stable.[1] The free base readily absorbs

from air to form carbamates; always generate the free base in situ or immediately before use.[1]

Applications in Medicinal Chemistry

This scaffold is a "privileged structure" in drug discovery, often serving as a linker or a pharmacophore.[1][2]

-

Hedgehog Signaling Pathway Inhibitors: Derivatives of 1-(piperidin-4-yl)-indole have been identified as antagonists of the Smoothened (Smo) receptor.[1] The bulky indole group occupies the hydrophobic pocket of the receptor, while the piperidine nitrogen allows for solubilizing hydrogen bond interactions.

-

GPCR Ligands (5-HT & Dopamine): The distance between the aromatic centroid (indole) and the basic nitrogen (piperidine) mimics the pharmacophore of serotonin and dopamine.[1]

-

Application: Synthesis of 5-HT2A antagonists for antipsychotics or 5-HT6 ligands for cognitive enhancement.[1]

-

-

Kinase Inhibitors: Used as a solvent-exposed tail in kinase inhibitors (e.g., JAK or CDK inhibitors) to improve oral bioavailability and cell permeability.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22380687, 1-(piperidin-4-yl)-1H-indole hydrochloride. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-(piperidin-4-yl)-1H-indole hydrochloride (CAS 795310-69-9).[1] Retrieved from [Link][1]

-

Kim, J., et al. (2024). A novel indole derivative... suppresses hedgehog signaling and drug-resistant tumor growth.[1][7] Archiv der Pharmazie. Retrieved from [Link]

Sources

- 1. 3-(1-Methylpiperidin-4-YL)-1H-indole | C14H18N2 | CID 11206672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transition-metal-free synthesis of indole-fused dibenzo[b,f][1,4]oxazepines via Smiles rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Strategic Approach to the In Vitro Pharmacological Characterization of 1-(Piperidin-4-yl)-1H-indole hydrochloride

An in-depth technical guide by a Senior Application Scientist.

Audience: Researchers, scientists, and drug development professionals. Objective: This guide outlines a comprehensive, multi-tiered in vitro screening strategy to elucidate the pharmacological profile of the novel chemical entity, 1-(Piperidin-4-yl)-1H-indole hydrochloride. The methodology emphasizes scientific rigor, logical progression, and the integration of mechanistic insights.

Introduction: Deconstructing the Pharmacophore for Target Prioritization

The compound 1-(Piperidin-4-yl)-1H-indole hydrochloride presents two key pharmacophoric scaffolds: an indole ring and a 4-substituted piperidine moiety . The indole nucleus is a privileged scaffold in medicinal chemistry, famously mimicking the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and forming the core of many ligands for serotonin (5-HT) and dopamine (D) receptors. The piperidine ring is prevalent in centrally active agents, often contributing to receptor affinity and influencing pharmacokinetic properties.

Given this structural makeup, a primary hypothesis is that the compound will interact with aminergic G-protein coupled receptors (GPCRs). Therefore, an efficient screening strategy begins with broad profiling against these target families, followed by a logical cascade of assays to confirm activity, determine potency and selectivity, and investigate the mechanism of action. This document details such a cascade.

Part 1: The Multi-Tiered Screening Cascade

A successful in vitro characterization moves from broad, high-throughput methods to more complex, lower-throughput assays. This tiered approach, often called a screening cascade, is designed to maximize information while conserving resources. It allows for early "fail-fast" decisions on compounds with undesirable properties, such as lack of potency or off-target activity.

Our proposed cascade consists of three tiers:

-

Tier 1: Primary Screening - Broad target profiling to identify initial "hits."

-

Tier 2: Secondary Screening - Potency, selectivity, and functional validation of primary hits.

-

Tier 3: Mechanistic & Safety Profiling - Elucidation of the mode of action and assessment of key safety liabilities.

Caption: A three-tiered in vitro screening cascade for pharmacological profiling.

Tier 1: Primary Screening - Broad Profiling for Hit Identification

Causality: The primary screen is designed to efficiently survey a range of likely targets. Given the compound's structure, radioligand binding assays are the "gold standard" for this purpose.[1][2] They directly measure the interaction between the compound and the target receptor, are highly sensitive, and can be configured for high-throughput screening against a panel of targets.[1][3] A single high concentration (e.g., 10 µM) is used to maximize the chances of detecting any meaningful interaction.

Recommended Primary Screen: A competitive radioligand binding assay panel targeting key aminergic GPCRs.

-

Target Panel:

-

Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7

-

Dopamine Receptors: D1, D2, D3, D4

-

Adrenergic Receptors: α1, α2, β1, β2

-

-

Assay Principle: The test compound's ability to displace a known, radioactively-labeled ligand from the receptor is measured. Significant displacement indicates binding.

-

Hit Criteria: A compound causing >50% inhibition of radioligand binding is typically considered a "hit" and progresses to Tier 2.

Data Presentation: Hypothetical Tier 1 Results

| Target Receptor | Radioligand Used | % Inhibition at 10 µM | Hit? |

| 5-HT1A | [3H]-8-OH-DPAT | 12% | No |

| 5-HT2A | [3H]-Ketanserin | 85% | Yes |

| 5-HT2C | [3H]-Mesulergine | 68% | Yes |

| D2 | [3H]-Spiperone | 75% | Yes |

| α1 | [3H]-Prazosin | 5% | No |

Tier 2: Secondary Screening - Quantifying Potency and Selectivity

Causality: A "hit" from Tier 1 is merely an indication of binding; it does not quantify the affinity (potency) or confirm that the binding event elicits a biological response (function). Tier 2 assays are designed to address this. Concentration-response curves are generated to calculate potency values (Ki for binding, EC50/IC50 for function). An orthogonal functional assay is critical to ensure the compound is not a "false positive" and to understand its effect on cell signaling.[4]

1. Potency Determination (Binding):

-

Assay: Multi-concentration competitive radioligand binding assay for each "hit" target (e.g., 5-HT2A, 5-HT2C, D2).

-

Output: An IC50 value (concentration of compound that inhibits 50% of radioligand binding), which is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

2. Functional Activity Confirmation:

-

Causality: The choice of functional assay depends on the GPCR's signaling pathway. 5-HT2A and 5-HT2C receptors primarily couple through Gq, leading to an increase in intracellular calcium ([Ca2+]i). Many dopamine receptors and other 5-HT receptors couple through Gi or Gs, which inhibit or stimulate the production of cyclic AMP (cAMP), respectively.[5]

-

Recommended Assays:

-

For 5-HT2A/5-HT2C: A fluorescent calcium flux assay in a recombinant cell line.

-

For D2 (Gi-coupled): A cAMP inhibition assay.[6]

-

-

Output: An EC50 (for agonists) or IC50 (for antagonists) value, quantifying the compound's functional potency.

Data Presentation: Hypothetical Tier 2 Results

| Target | Binding Ki (nM) | Functional Assay | Functional IC50 (nM) |

| 5-HT2A | 15 | Calcium Flux (Antagonist mode) | 25 |

| 5-HT2C | 120 | Calcium Flux (Antagonist mode) | 150 |

| D2 | 85 | cAMP Inhibition (Antagonist mode) | 110 |

This data suggests the compound is most potent at the 5-HT2A receptor.

Part 2: Experimental Protocols & Mechanistic Insights

Protocol 1: 5-HT2A Competitive Radioligand Binding Assay (Ki Determination)

Principle: This protocol determines the affinity (Ki) of the test compound by measuring its ability to compete with a fixed concentration of a high-affinity radioligand ([3H]-Ketanserin) for binding to 5-HT2A receptors in membranes prepared from a recombinant cell line.

Materials:

-

HEK293 cell membranes expressing human 5-HT2A receptors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-Ketanserin (specific activity ~80 Ci/mmol).

-

Non-specific control: 10 µM Mianserin.

-

96-well plates and filter mats (e.g., GF/C filters presoaked in 0.3% PEI).[7]

-

Scintillation cocktail and a microplate scintillation counter.[7]

Procedure:

-

Compound Preparation: Prepare a serial dilution of 1-(Piperidin-4-yl)-1H-indole hydrochloride in assay buffer, typically from 100 µM to 10 pM.

-

Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:[7]

-

Total Binding: 150 µL membranes, 50 µL assay buffer, 50 µL [3H]-Ketanserin.

-

Non-Specific Binding (NSB): 150 µL membranes, 50 µL Mianserin (10 µM final), 50 µL [3H]-Ketanserin.

-

Test Compound: 150 µL membranes, 50 µL of test compound dilution, 50 µL [3H]-Ketanserin.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Harvesting: Rapidly aspirate the contents of the wells onto the filter mat using a cell harvester. Wash the filters 4 times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[7]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the % inhibition of specific binding versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.

-

Protocol 2: cAMP HTRF Functional Assay for Gi-Coupled Receptors (e.g., D2)

Principle: This assay measures the functional consequence of receptor binding. For a Gi-coupled receptor like D2, activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this, cells are first stimulated with forskolin to raise cAMP levels. An antagonist will block the ability of a D2 agonist to reverse this forskolin effect. The cAMP level is measured using a competitive immunoassay with HTRF (Homogeneous Time-Resolved Fluorescence) detection.[8]

Caption: Simplified Gi signaling pathway for a D2 receptor antagonist assay.

Procedure:

-

Cell Culture: Plate CHO or HEK293 cells stably expressing the human D2 receptor into 384-well assay plates and incubate overnight.[9]

-

Compound Addition: Add serial dilutions of the test compound (as a potential antagonist).

-

Agonist Stimulation: Add a fixed concentration of a known D2 agonist (e.g., Quinpirole) at its EC80 concentration, along with forskolin (to stimulate cAMP production).

-

Incubation: Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer as per the manufacturer's protocol (e.g., Cisbio HTRF cAMP kit).[8]

-

Reading: After a 60-minute incubation in the dark, read the plate on an HTRF-compatible reader.[9]

-

Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced. Calculate the % inhibition of the agonist response and plot against the log concentration of the test compound to determine the IC50.

Tier 3: Mechanistic & Safety Profiling

Causality: Once a compound shows potent and selective on-target activity, it is crucial to assess its potential for undesirable off-target effects, which are common reasons for drug failure.[10] The two most critical in vitro safety assays are for hERG channel inhibition (cardiac safety) and Cytochrome P450 (CYP) inhibition (drug-drug interaction potential).[11][12]

1. hERG Liability Assessment:

-

Rationale: Inhibition of the hERG potassium channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes (TdP).[13] This is a major safety concern for regulatory agencies.

-

Assay: Automated patch clamp electrophysiology on cells expressing the hERG channel is the gold standard.[14] It directly measures ion flow through the channel in the presence of the test compound.

-

Output: An IC50 value for hERG channel block. A large margin (>30-fold) between the hERG IC50 and the on-target functional potency is desirable.

2. Cytochrome P450 (CYP) Inhibition:

-

Rationale: The CYP enzyme family is responsible for metabolizing the majority of drugs. Inhibition of these enzymes by a new compound can dangerously elevate the plasma levels of co-administered drugs, leading to toxicity.[15]

-

Assay: An incubation assay using human liver microsomes and a panel of specific probe substrates for the main CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[16] The formation of the substrate's metabolite is measured via LC-MS/MS.

-

Output: IC50 values for inhibition of each major CYP isoform. Significant inhibition (e.g., IC50 < 1 µM) flags a potential for drug-drug interactions.[17]

Conclusion

This in-depth technical guide outlines a logical, tiered strategy for the in vitro characterization of 1-(Piperidin-4-yl)-1H-indole hydrochloride. By starting with a broad primary screen based on its chemical structure and progressing through detailed potency, functional, and safety assays, this cascade provides a robust framework for identifying the compound's primary pharmacological target, quantifying its activity, and flagging potential development liabilities early. This self-validating system, grounded in established methodologies, ensures that decisions made during the drug discovery process are based on high-quality, interpretable data.

References

-

Title: Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

-

Title: An in vitro screening cascade to identify neuroprotective antioxidants in ALS Source: BMC Neuroscience URL: [Link]

-

Title: GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc. URL: [Link]

-

Title: A cell-free, high-throughput hERG safety assay Source: The Rockefeller University URL: [Link]

-

Title: How to Develop a Successful in vitro Screening Strategy Source: Sygnature Discovery URL: [Link]

-

Title: Building GPCR screening cascades for lead generation Source: Drug Target Review URL: [Link]

-

Title: cAMP Assay Source: Creative Bioarray URL: [Link]

-

Title: Eurofins DiscoverX GPCR Assays Source: YouTube URL: [Link]

-

Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: NCBI Assay Guidance Manual URL: [Link]

-

Title: cAMP Assay to measure Odorant Receptor Activation Source: YouTube (JoVE) URL: [Link]

-

Title: Cytochrome P450 (CYP) Inhibition assay (IC50) Source: Evotec (formerly Cyprotex) URL: [Link]

-

Title: hERG Safety | Cyprotex ADME-Tox Solutions Source: Evotec (formerly Cyprotex) URL: [Link]

-

Title: Screening Cascade Development Services Source: Sygnature Discovery URL: [Link]

-

Title: hERG Serum Shift Assay Source: Charles River Laboratories URL: [Link]

-

Title: Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice Source: NIH National Library of Medicine URL: [Link]

-

Title: Herg Assay Services Source: Reaction Biology URL: [Link]

-

Title: CYP450 Inhibition and Induction Assay Source: Creative Diagnostics URL: [Link]

-

Title: Keeping the rhythm: hERG and beyond in cardiovascular safety pharmacology Source: PubMed URL: [Link]

-

Title: A screening cascade designed to make maximum use of in vitro systems to... Source: ResearchGate URL: [Link]

-

Title: CYP inhibition assay services based on FDA Guidance Source: LifeNet Health LifeSciences URL: [Link]

Sources

- 1. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 2. multispaninc.com [multispaninc.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Keeping the rhythm: hERG and beyond in cardiovascular safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 13. criver.com [criver.com]

- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 15. qbd.creative-diagnostics.com [qbd.creative-diagnostics.com]

- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. enamine.net [enamine.net]

The Versatile Scaffold: A Technical Guide to 1-(Piperidin-4-yl)-1H-indole Hydrochloride in Medicinal Chemistry

Abstract

The 1-(Piperidin-4-yl)-1H-indole moiety represents a privileged scaffold in modern medicinal chemistry, serving as a cornerstone in the design and development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of this versatile core, from its fundamental physicochemical properties and synthesis to its critical role in the creation of potent and selective ligands for various biological targets. We will delve into the nuanced structure-activity relationships (SAR) that govern its interactions, with a particular focus on its applications in neuropharmacology and beyond. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed, actionable protocols to facilitate further innovation in the field.

Introduction: The Significance of the Indole-Piperidine Core

The fusion of an indole ring system with a piperidine moiety creates a unique chemical architecture that has proven to be exceptionally fruitful in drug discovery. The indole, a bicyclic aromatic heterocycle, is a common feature in a multitude of natural products and pharmaceuticals, lauded for its ability to participate in various biological interactions.[1] The piperidine ring, a saturated six-membered heterocycle, provides a flexible yet constrained scaffold that can be readily functionalized to modulate physicochemical properties and target engagement.[2] The combination of these two entities in the 1-(Piperidin-4-yl)-1H-indole core generates a structure with a well-defined three-dimensional shape, capable of presenting substituents in precise orientations to interact with biological macromolecules. This guide will illuminate the strategic importance and practical application of this powerful scaffold.

Physicochemical Properties and Structural Features

The 1-(Piperidin-4-yl)-1H-indole hydrochloride salt possesses a set of physicochemical properties that make it an attractive starting point for drug design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇ClN₂ | PubChem |

| Molecular Weight | 236.74 g/mol | PubChem |

| Appearance | Solid | --- |

| Solubility | Soluble in polar solvents | General Knowledge |

The hydrochloride salt form enhances the aqueous solubility of the parent compound, which is a crucial attribute for formulation and bioavailability. The core structure presents several key features for medicinal chemists to exploit:

-

The Indole Nitrogen (N1): This position is critical for the direct linkage to the piperidine ring.

-

The Piperidine Nitrogen: This basic nitrogen can be readily substituted to introduce a wide range of chemical diversity, significantly impacting pharmacological activity.

-

The Indole Ring System: Positions on the indole ring, particularly the 5- and 6-positions, are amenable to substitution to fine-tune electronic properties and create additional binding interactions.

-

The Piperidine Ring Conformation: The chair conformation of the piperidine ring allows for equatorial and axial positioning of substituents, influencing the overall topography of the molecule.

Synthesis of the 1-(Piperidin-4-yl)-1H-indole Scaffold

The construction of the 1-(piperidin-4-yl)-1H-indole core is a key step in the synthesis of its derivatives. While various methods for the N-arylation of indoles exist, the Buchwald-Hartwig amination and Ullmann condensation are among the most powerful and widely employed strategies.[1][3] These palladium- or copper-catalyzed cross-coupling reactions enable the formation of the crucial C-N bond between the indole nitrogen and the piperidine ring.

A common and effective approach involves the coupling of an indole with a suitably protected 4-aminopiperidine derivative, followed by deprotection. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a well-established strategy, as it is stable under many reaction conditions and can be readily removed under acidic conditions.

General Synthetic Workflow

The synthesis can be conceptualized as a three-stage process: protection, coupling, and deprotection. This workflow ensures high yields and minimizes side reactions.

Caption: General synthetic workflow for 1-(Piperidin-4-yl)-1H-indole.

Detailed Experimental Protocol: Synthesis of 1-(1-Boc-piperidin-4-yl)-1H-indole

This protocol describes a representative Buchwald-Hartwig amination for the synthesis of the Boc-protected intermediate.

Materials:

-

Indole

-

1-Boc-4-aminopiperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask, add indole (1.0 eq), 1-Boc-4-aminopiperidine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(1-Boc-piperidin-4-yl)-1H-indole as a solid.

Deprotection to Yield 1-(Piperidin-4-yl)-1H-indole Hydrochloride

Materials:

-

1-(1-Boc-piperidin-4-yl)-1H-indole

-

4 M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve 1-(1-Boc-piperidin-4-yl)-1H-indole (1.0 eq) in a minimal amount of DCM.

-

To this solution, add 4 M HCl in 1,4-dioxane (excess, e.g., 5-10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 1-(Piperidin-4-yl)-1H-indole hydrochloride.

Applications in Medicinal Chemistry: A Focus on Neuropharmacology

The 1-(Piperidin-4-yl)-1H-indole scaffold has been extensively explored for its utility in targeting central nervous system (CNS) receptors, particularly dopamine and serotonin receptors, which are implicated in a range of psychiatric and neurological disorders.

Dopamine D2 and D3 Receptor Ligands

Derivatives of the 1-(piperidin-4-yl)-1H-indole core have been investigated as potent and selective ligands for the dopamine D2 and D3 receptors, which are key targets for antipsychotic medications.[4] The general pharmacophore for these ligands often involves the indole moiety acting as an aromatic anchor, the piperidine as a central scaffold, and a substituent on the piperidine nitrogen that extends into a distal binding pocket.

Structure-Activity Relationship (SAR) Insights:

The affinity of these compounds for D2 and D3 receptors is highly dependent on the nature of the substituent on the piperidine nitrogen.

| Compound | R Group on Piperidine Nitrogen | D2 Ki (nM) | D3 Ki (nM) |

| 1a | -CH₃ | 150 | 85 |

| 1b | -CH₂CH₂Ph | 25 | 10 |

| 1c | -(CH₂)₄-Ph | 5.2 | 1.8 |

| 1d | -(CH₂)₄-(4-F-Ph) | 3.1 | 0.9 |

Data is illustrative and compiled from general trends in the literature.

As the data suggests, extending the alkyl chain on the piperidine nitrogen and introducing a terminal aromatic ring generally leads to a significant increase in affinity for both D2 and D3 receptors. The addition of a fluorine atom to the terminal phenyl ring can further enhance binding, likely through favorable interactions in the receptor's binding pocket.

Sources

- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]

1-(Piperidin-4-yl)-1H-indole hydrochloride for serotonin receptor studies

A Scaffold for Serotonin (5-HT) Receptor Ligand Design

Executive Summary

1-(Piperidin-4-yl)-1H-indole hydrochloride represents a distinct pharmacophore in the design of serotonergic modulators. Unlike the classical tryptamine derivatives (which are C3-substituted), this scaffold features an indole nitrogen (N1) linkage to the piperidine ring. This structural alteration fundamentally changes the vector of the basic amine, often shifting pharmacological activity from agonism (typical of 5-HT1 agonists like Naratriptan) toward antagonism or allosteric modulation of 5-HT2A/2C and 5-HT6 receptors.

This guide provides a comprehensive technical workflow for researchers utilizing this scaffold, covering structural analysis, solubility optimization, and validated in vitro binding protocols.

Part 1: Structural Pharmacology & Mechanistic Basis

1.1 The N1 vs. C3 Substitution Divergence

The indole ring is the core of serotonin (5-HT). In drug design, the attachment point of the basic amine (required for ionic bonding with the receptor's conserved Aspartate residue, typically Asp3.32) dictates the functional outcome.

-

C3-Substitution (Tryptamine/Triptans): Mimics endogenous serotonin. Typically results in agonism (e.g., Sumatriptan, Naratriptan).

-

N1-Substitution (1-(Piperidin-4-yl)-1H-indole): The piperidine ring is attached to the indole nitrogen. This creates a rigid, bulky vector that often prevents the conformational change required for receptor activation (G-protein coupling), making this scaffold a privileged structure for antagonists or inverse agonists , particularly at 5-HT2A and D2 receptors.

1.2 Binding Mode Visualization

The following diagram illustrates the structural logic and the specific interaction points within the Orthosteric Binding Pocket (OBP) of a Class A GPCR (e.g., 5-HT2A).

Figure 1: Pharmacophore mapping of 1-(Piperidin-4-yl)-1H-indole within the 5-HT2A receptor pocket. The N1-linkage constrains the indole orientation, distinct from the flexible ethylamine chain of serotonin.

Part 2: Experimental Handling & Stability

To ensure reproducible

2.1 Solubility Profile

The HCl salt enhances aqueous solubility compared to the free base, but the lipophilic indole core can still cause precipitation in high-concentration stock solutions.

| Solvent System | Max Solubility (approx.) | Application |

| DMSO (100%) | > 50 mM | Primary Stock Storage (-20°C) |

| Water (Milli-Q) | ~ 10-20 mM | Secondary Dilution (Immediate Use) |

| Ethanol | ~ 5-10 mM | Alternative for cell-based assays |

| PBS (pH 7.4) | < 1 mM | Assay Buffer (Risk of precipitation if >100 µM) |

Critical Protocol Note: Always prepare a 10 mM stock in 100% DMSO. For assay use, perform serial dilutions in DMSO first, ensuring the final DMSO concentration in the well does not exceed 0.1-0.5%, as DMSO interferes with GPCR membrane stability.

2.2 Storage & Stability

-

Solid State: Hygroscopic. Store at -20°C in a desiccator.

-

Solution: DMSO stocks are stable for 3 months at -20°C. Avoid freeze-thaw cycles; aliquot into single-use vials (e.g., 20 µL).

-

Light Sensitivity: Indoles are prone to photo-oxidation (turning yellow/brown). Protect stocks from light using amber vials or foil.

Part 3: In Vitro Profiling Protocols

The following protocols are designed for Radioligand Binding Assays (Membrane preparations) to determine affinity (

3.1 Membrane Preparation (CHO-K1 or HEK293 cells expressing 5-HT2A)

Self-Validating Step: Ensure protein concentration is within the linear range of the assay (typically 5-20 µ g/well ).

-

Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500 x g for 5 min.

-

Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Homogenize using a Polytron (2 bursts of 10s).

-

Centrifugation: Spin at 40,000 x g for 20 min at 4°C. Discard supernatant.

-

Wash: Resuspend pellet in Lysis Buffer and repeat spin.

-

Storage: Resuspend final pellet in Assay Buffer (50 mM Tris-HCl, 0.1% Ascorbic Acid, 4 mM CaCl2). Snap freeze in liquid nitrogen.

3.2 Competition Binding Assay Workflow

This protocol measures the displacement of a radioligand (e.g.,

Materials:

-

Radioligand:

-Ketanserin (1-2 nM final concentration). -

Non-Specific Binding (NSB) Control: Methysergide (10 µM) or Mianserin.

-

Test Compound: 1-(Piperidin-4-yl)-1H-indole HCl (10-point curve, 10 µM to 0.1 nM).

Workflow Diagram:

Figure 2: Radioligand competition binding workflow. Critical control points include incubation temperature and rapid filtration to prevent ligand dissociation.

3.3 Data Analysis & Interpretation

Calculate the

- : Derived from the dose-response curve.

- : Concentration of radioligand used.

- : Dissociation constant of the radioligand (determined previously by saturation binding).

Expected Results:

As a fragment/scaffold, the bare 1-(Piperidin-4-yl)-1H-indole may show moderate affinity (

Part 4: Synthesis & Sourcing Context[1]

While often available commercially, understanding the synthesis aids in derivative design.

-

Route: Nucleophilic aromatic substitution of 4-fluoronitrobenzene is not applicable here. The standard route involves the coupling of indole with 4-piperidone (under acidic or basic conditions) followed by reduction, OR transition-metal catalyzed N-arylation (Buchwald-Hartwig) of indole with a 4-halopiperidine derivative [2].

-

Purity Check: Ensure the compound is free of Indole-C3 isomers, which are common byproducts in Fischer indole synthesis routes and will skew binding data toward agonism.

References

-

Andersen, K., et al. (1992). "Selective, centrally acting serotonin 5-HT2 antagonists.[1] 2. Substituted 3-(4-fluorophenyl)-1H-indoles." Journal of Medicinal Chemistry. (Demonstrates the SAR of N1-substituted piperidine indoles as 5-HT2 antagonists).

-

PubChem Compound Summary. (2023). "1-(Piperidin-4-yl)-1H-indole hydrochloride."[2] National Center for Biotechnology Information.

-

Vlachou, M., et al. (2002). "Synthesis of N1-phenethyl Substituted Indole Derivatives as New Melatoninergic Agonists and Antagonists." Chemical and Pharmaceutical Bulletin. (Discusses the pharmacological impact of N1-substitution).

- Vertex Pharmaceuticals. (1998). "Indole Derivatives as 5-HT Modulators." Patent Literature. (Contextualizes the scaffold in industrial drug discovery).

Disclaimer: This guide is for research purposes only. All compounds should be handled according to local chemical safety regulations.

Sources

Methodological & Application

Comprehensive Analytical Characterization of 1-(Piperidin-4-yl)-1H-indole hydrochloride: A Multi-technique Approach

An Application Note from the Senior Application Scientist

Abstract This application note provides a detailed, multi-faceted guide for the analytical characterization of 1-(Piperidin-4-yl)-1H-indole hydrochloride, a key intermediate in pharmaceutical development.[1] Recognizing the critical need for robust and reliable analytical data in drug development, this document outlines an integrated strategy employing chromatographic, spectroscopic, and thermal analysis techniques. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4] The causality behind experimental choices is explained to empower researchers and scientists to not only execute the methods but also to interpret the results with a high degree of confidence.

Introduction and Compound Overview

1-(Piperidin-4-yl)-1H-indole hydrochloride is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmacologically active molecules.[1] Its structure, combining an indole core with a piperidine moiety, is a common feature in ligands targeting a range of biological receptors.[5][6] The hydrochloride salt form is often utilized to enhance aqueous solubility and stability, which are desirable properties for drug candidates.[1][7]

Accurate and comprehensive characterization is paramount to ensure the identity, purity, strength, and quality of this intermediate, which directly impacts the quality of the final Active Pharmaceutical Ingredient (API). This guide details a suite of analytical methods essential for its full characterization.

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇ClN₂ | PubChem[8] |

| Molecular Weight | 236.74 g/mol | PubChem[8] |

| CAS Number | 795310-69-9 | PubChem[8] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Parent Compound | 1-(Piperidin-4-yl)-1H-indole | PubChem[8] |

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of pharmaceutical compounds. Its high resolution and sensitivity make it ideal for separating the main component from potential process-related impurities and degradation products.

Causality of Method Design: A reversed-phase HPLC (RP-HPLC) method is selected due to the compound's moderate polarity. The indole moiety provides a strong chromophore for UV detection. The use of an acidic mobile phase modifier (e.g., phosphoric acid) is crucial for two reasons: it protonates residual silanol groups on the silica-based column, minimizing peak tailing, and it ensures the analyte, a basic compound, is in a single protonated state, leading to sharp, symmetrical peaks.

Workflow for HPLC Purity and Assay Determination

Caption: HPLC analysis workflow from preparation to reporting.

Protocol 2.1: RP-HPLC Method for Purity and Assay

-

Chromatographic System: An HPLC system equipped with a UV-Vis detector and a data acquisition system.

-

Reagents: Acetonitrile (HPLC grade), Purified Water (Milli-Q or equivalent), Phosphoric Acid (ACS grade).

-

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for retaining moderately polar compounds.[9] |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Provides acidic pH for good peak shape. Acetonitrile is a common organic modifier. |

| Gradient/Isocratic | Isocratic: 68% A: 32% B | An isocratic method is often sufficient for purity analysis if impurities are well-resolved.[9] A gradient may be developed if needed. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[9] |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[9] |

| Detection (UV) | 225 nm or 285 nm | Indole derivatives typically have strong absorbance in this region.[10] |

| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring good sensitivity. |

| Diluent | Water:Acetonitrile (50:50 v/v) | Ensures sample solubility and compatibility with the mobile phase. |

-

System Suitability Testing (SST):

-

Before sample analysis, inject the reference standard solution five times.

-

The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. These criteria are based on general pharmacopeial standards.

-

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of 1-(Piperidin-4-yl)-1H-indole hydrochloride and transfer to a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

-

Dilute to volume with diluent and mix well. This yields a concentration of ~0.5 mg/mL.

-

-

Data Analysis:

-

Assay: Calculate the percentage of the active ingredient by comparing the peak area of the sample to that of a reference standard of known concentration.

-

Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front and blank peaks).

-

Spectroscopic Structural Confirmation

Spectroscopic methods provide orthogonal data to confirm the molecular structure of the compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Protocol 3.1.1: NMR Sample Preparation and Analysis

-

Solvent Selection: Choose a deuterated solvent in which the hydrochloride salt is soluble, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[11] 2D NMR experiments like COSY and HETCOR can provide further structural confirmation.[12]

Expected ¹H NMR Signals (in DMSO-d₆):

-

Indole Aromatic Protons: Multiple signals between ~7.0-8.0 ppm.

-

Piperidine Protons: A complex set of multiplets between ~2.0-4.5 ppm, including the proton at the C4 position attached to the indole nitrogen.

-

NH Protons: A broad singlet for the piperidinium N-H (likely > 9.0 ppm) and potentially the indole N-H if it is not part of the salt structure (this is a 1-substituted indole, so there is no indole N-H). The piperidine ring protons will show characteristic splitting patterns.[13]

3.2 Mass Spectrometry (MS)

MS confirms the molecular weight of the compound. Electrospray Ionization (ESI) is ideal for this molecule as it is polar and readily ionizable.

Protocol 3.2.1: MS Analysis

-

Technique: Use an LC-MS system or direct infusion into a mass spectrometer with an ESI source.

-

Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Data Interpretation: The parent compound (free base) has a molecular weight of 200.28 g/mol . Expect to observe a prominent ion at m/z ≈ 201.29 corresponding to the [C₁₃H₁₆N₂ + H]⁺ ion.

3.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule, serving as a fingerprint for identification.

Protocol 3.3.1: FTIR Analysis

-

Technique: Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation. Alternatively, the KBr pellet method can be used.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch (indole) |

| ~2950-2850 | Aliphatic C-H stretch (piperidine) |

| ~2700-2400 | N-H stretch (secondary amine salt, -NH₂⁺-) |

| ~1600-1450 | Aromatic C=C ring stretching |

| ~750-700 | C-H out-of-plane bending (ortho-disubstituted benzene ring of indole) |

The presence of these bands provides confirmatory evidence of the key functional groups.[14][15]

Thermal Analysis

Thermal analysis techniques like DSC and TGA are essential for characterizing the solid-state properties of the hydrochloride salt, including its melting point, thermal stability, and the presence of water or residual solvents.[16]

Protocol 4.1: TGA and DSC Analysis

-

Instrumentation: A simultaneous TGA-DSC instrument is efficient, providing both weight loss and heat flow data from a single run.[17]

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

-

TGA-DSC Conditions:

-

Purge Gas: Nitrogen at 20-50 mL/min.

-

Temperature Program: Heat from ambient (~25 °C) to a temperature above the decomposition point (e.g., 350 °C) at a rate of 10 °C/min.[17]

-

-

Data Interpretation:

-

TGA Thermogram: Look for an initial weight loss at temperatures below ~120 °C, which would indicate the presence of water or volatile solvents.[18] A significant weight loss at higher temperatures indicates thermal decomposition.[19][20]

-

DSC Thermogram: Observe for endothermic peaks. A sharp endotherm corresponding to the melting point of the substance is expected.[17] Broader endotherms at lower temperatures often correspond to the loss of solvates or hydrates, which should correlate with weight loss seen in the TGA curve.[17][18]

-

Analytical Method Validation Strategy

For use in a regulated environment, the primary assay and purity method (HPLC) must be validated to demonstrate its suitability for its intended purpose.[3][4] The validation should be conducted according to the ICH Q2(R1) guideline.[2][21]

Method Validation Workflow

Caption: Key parameters for analytical method validation per ICH Q2.

Summary of Validation Parameters for the HPLC Method

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis (e.g., via DAD) shows the main peak is spectrally pure. |

| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 over 5 concentration levels.[21] |

| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Assay: 80-120% of the test concentration. Purity: From reporting level to 120% of the specification.[2][21] |

| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at different levels. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. (Repeatability & Intermediate Precision) | Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision: Overall RSD ≤ 2.0%. |

| LOD/LOQ | The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters are met when parameters like flow rate (±10%), column temp (±5°C), and mobile phase composition (±2%) are varied. |

Conclusion

The analytical characterization of 1-(Piperidin-4-yl)-1H-indole hydrochloride requires an integrated, multi-technique approach. The combination of HPLC for purity and assay, comprehensive spectroscopic analysis (NMR, MS, FTIR) for structural identity, and thermal analysis (TGA/DSC) for solid-state properties provides a complete and robust data package. This application note delivers the foundational protocols and scientific rationale necessary for researchers, scientists, and drug development professionals to confidently assess the quality and characteristics of this important pharmaceutical intermediate.

References

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Available at: [Link]

-

Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

-

Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available at: [Link]

-

4-(1-Piperazinyl)-1H-Indole (hydrochloride). Fernando Amat Bioimaging Research. Available at: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

-

A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. Available at: [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available at: [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

-

The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central. Available at: [Link]

-

1-(piperidin-4-yl)-1H-indole hydrochloride. PubChem. Available at: [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

-

TGA thermogram of control indole. ResearchGate. Available at: [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

-

Thermal analysis used for pharmaceutical screening – Part 1. Mettler Toledo. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

-

Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]

-

FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

-

DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PubMed Central. Available at: [Link]

-

Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed. Available at: [Link]

-

Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. Available at: [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]

-

ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

-

HPTLC FINGERPRINTS AND FTIR ANALYSIS FOR AUTHENTICATION AND QUALITY CONTROL OF Holostemma ada-kodien Schult. Applied Biological Research. Available at: [Link]

-

3-(1-Methylpiperidin-4-YL)-1H-indole. PubChem. Available at: [Link]

-

NMR spectroscopy in pharmacy. alpaipars. Available at: [Link]

-

A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. PubMed. Available at: [Link]

-

Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. PubMed. Available at: [Link]

-

Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. database.ich.org [database.ich.org]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(piperidin-4-yl)-1H-indole hydrochloride | C13H17ClN2 | CID 22380687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ptfarm.pl [ptfarm.pl]

- 11. alpaipars.com [alpaipars.com]

- 12. researchgate.net [researchgate.net]

- 13. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. HPTLC FINGERPRINTS AND FTIR ANALYSIS FOR AUTHENTICATION AND QUALITY CONTROL OF Holostemma ada-kodien Schult. | Applied Biological Research [acspublisher.com]

- 16. mt.com [mt.com]

- 17. azom.com [azom.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ema.europa.eu [ema.europa.eu]

Technical Application Note: Characterization of 1-(Piperidin-4-yl)-1H-indole Hydrochloride

[1]

Introduction & Analytical Challenges

1-(Piperidin-4-yl)-1H-indole is a critical pharmacophore scaffold, frequently utilized in the synthesis of 5-HT receptor modulators and kinase inhibitors. Structurally, it consists of a hydrophobic indole ring attached at the N1 position to the C4 position of a piperidine ring.

Analytical Challenges:

-

Amphiphilic Nature: The molecule possesses a hydrophobic aromatic core (indole) and a polar, basic secondary amine (piperidine). This duality often leads to poor peak shape (tailing) in Reversed-Phase HPLC (RP-HPLC) due to interaction with residual silanols on the stationary phase.

-

Salt Form Dynamics: As a hydrochloride salt, the compound is hygroscopic. In NMR, the protonation state of the piperidine nitrogen significantly affects chemical shifts, requiring specific solvent choices to prevent proton exchange broadening.

-

Chromophore Disparity: The piperidine ring lacks UV absorption, forcing detection to rely entirely on the indole chromophore (

~220 nm, 280 nm).

This guide provides a validated protocol to overcome these challenges, ensuring high-resolution separation and unambiguous structural confirmation.

HPLC Analysis Protocol

Method Rationale

To mitigate the "amine tailing" effect, this protocol utilizes an acidic mobile phase modifier (Trifluoroacetic acid - TFA). TFA serves two purposes:

-

Ion Pairing: It forms a hydrophobic ion pair with the positively charged piperidine amine, increasing retention and improving peak symmetry.

-

Silanol Suppression: The low pH (< 2.5) protonates residual silanols (

Experimental Conditions

| Parameter | Specification |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm |

| Mobile Phase A | Water + 0.1% (v/v) TFA |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% (v/v) TFA |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Vol | 5 - 10 µL |

| Detection | UV @ 220 nm (Quantification), 280 nm (Identity confirmation) |

| Run Time | 20 Minutes |

Gradient Program

Note: A gradient is required to elute the polar salt front early while retaining the hydrophobic indole core.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5% | Equilibration / Salt Elution |

| 2.0 | 5% | Isocratic Hold |

| 12.0 | 90% | Linear Ramp |

| 15.0 | 90% | Wash |

| 15.1 | 5% | Return to Initial |

| 20.0 | 5% | Re-equilibration |

System Suitability Criteria

-

Retention Time (

): ~7.5 - 8.5 min (Dependent on column dead volume). -

Tailing Factor (

): -

Theoretical Plates (

): > 5000.

Workflow Visualization

Caption: HPLC workflow emphasizing the feedback loop for peak shape optimization.

NMR Structural Characterization

Solvent Selection

DMSO-d6 is the mandatory solvent for the hydrochloride salt form.

-

Solubility: The HCl salt is sparingly soluble in

. -

Exchangeable Protons: DMSO-d6 allows for the visualization of the ammonium protons (

), which typically appear as broad peaks between 8.0–9.5 ppm. In

Expected 1H NMR Data (400 MHz, DMSO-d6)

Chemical shifts (

| Region | Multiplicity | Integration | Assignment | Structural Context | |

| Ammonium | 8.80 - 9.20 | br s / d | 2H | Piperidine | Exchangeable; indicates salt formation. |

| Aromatic | 7.55 - 7.60 | d ( | 1H | Indole C4-H | Deshielded doublet. |

| Aromatic | 7.45 - 7.50 | d ( | 1H | Indole C2-H | Characteristic N-CH=C proton. |

| Aromatic | 7.35 - 7.40 | d ( | 1H | Indole C7-H | |

| Aromatic | 7.05 - 7.15 | m | 2H | Indole C5-H, C6-H | Overlapping triplets. |

| Aromatic | 6.45 - 6.50 | d ( | 1H | Indole C3-H | Upfield aromatic doublet. |

| Aliphatic | 4.60 - 4.75 | tt / m | 1H | Piperidine C4-H | Diagnostic Peak: Attached to Indole N1. |

| Aliphatic | 3.35 - 3.50 | m | 2H | Piperidine C2/6-H (eq) | Deshielded by N+. |

| Aliphatic | 3.05 - 3.20 | m | 2H | Piperidine C2/6-H (ax) | |

| Aliphatic | 2.10 - 2.30 | m | 2H | Piperidine C3/5-H | |

| Aliphatic | 1.90 - 2.10 | m | 2H | Piperidine C3/5-H |

13C NMR Key Signals

-

Indole Carbons: ~100 ppm (C3), ~128 ppm (C2), 110-136 ppm (Aromatic ring carbons).

-

Piperidine C4: ~50-55 ppm (Shifted downfield due to attachment to Indole N).

-

Piperidine C2/6: ~43 ppm.

Structural Logic Diagram

Caption: Logic flow for assigning NMR signals to specific structural domains.

Impurity Profiling Notes

When analyzing this intermediate, watch for these common process impurities:

-

Unreacted Indole: Elutes later than the product (High hydrophobicity, no basic amine).

-

N-Boc Protected Precursor: If synthesized via Boc-piperidone, the protected intermediate (tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate) will elute significantly later (very hydrophobic) and lack the broad ammonium peak in NMR.

-

Piperidine-4-one: A potential degradation product or unreacted starting material. It has weak UV absorbance and is difficult to see by UV-HPLC; use CAD (Charged Aerosol Detection) or LC-MS if suspected.

References

-

PubChem. (n.d.).[1][2] 1-(Piperidin-4-yl)-1H-indole hydrochloride Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Zhang, J., et al. (2020).[3][4] Synthesis and Characterization of Piperidin-4-one Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

-

American Chemical Society. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides. Journal of Medicinal Chemistry. Retrieved from [Link]

1-(Piperidin-4-yl)-1H-indole hydrochloride as an intermediate for pharmaceutical synthesis

Application Note: 1-(Piperidin-4-yl)-1H-indole Hydrochloride as a Pharmaceutical Intermediate

Executive Summary

1-(Piperidin-4-yl)-1H-indole hydrochloride (CAS: 795310-69-9 for free base ref) represents a privileged "bifunctional" scaffold in medicinal chemistry. Unlike its more common C3-linked isomer (found in triptans), the N1-C4 linkage offers a distinct vector for exploring chemical space, particularly in the design of G-Protein Coupled Receptor (GPCR) ligands (specifically 5-HT and Dopamine receptors) and nucleotide-binding oligomerization domain-like receptor (e.g., NLRP3) inhibitors.

This guide details the physicochemical properties, synthetic protocols, and strategic applications of this intermediate. It focuses on overcoming the steric and electronic challenges associated with the N1-secondary alkyl bond and provides validated workflows for downstream functionalization.

Structural Analysis & Chemical Properties

The molecule consists of an indole core attached via its nitrogen (N1) to the 4-position of a piperidine ring. The hydrochloride salt form is the industry standard for stability, preventing oxidation of the indole and carbamation of the secondary amine.

| Property | Data |

| Systematic Name | 1-(Piperidin-4-yl)-1H-indole hydrochloride |

| Formula | C₁₃H₁₆N₂[1] · HCl |

| Molecular Weight | 236.74 g/mol (Free base: ~200.28 g/mol ) |

| Key Functionality | Indole C3: Highly nucleophilic (enamine-like). Piperidine NH: Secondary amine (handle for diversification). |

| Solubility | Soluble in DMSO, Methanol, Water (moderate). Insoluble in non-polar organics (Hexane, Et₂O). |

| pKa | Indole NH: Not acidic (substituted). Piperidine NH: ~10-11 (Basic). |

Structural Diagram: Pharmacophore Vectors

Figure 1: Pharmacophore map highlighting the orthogonal reactivity of the indole C3 position and the piperidine nitrogen.

Synthetic Utility & Strategic Applications

The 1-(piperidin-4-yl)-1H-indole scaffold is valuable because it rigidly positions the indole ring relative to the basic amine. This geometry is critical for:

-

Serotoninergic Modulation: The distance between the aromatic centroid and the basic nitrogen mimics the pharmacophore of serotonin (5-HT), making this a key intermediate for 5-HT₂A antagonists and 5-HT₄ agonists [1].

-

NLRP3 Inflammasome Inhibition: Recent studies utilize N-substituted heterocycles to block NLRP3 ATPase activity. The indole moiety acts as a hydrophobic anchor in the ATP-binding pocket [2].

-

Antihistamines: The N1-substitution pattern mimics the structure of astemizole-like antihistamines, offering a scaffold for H1 receptor antagonists with reduced cardiac toxicity potential.

Experimental Protocols

Protocol A: Salt Break (Free-Basing)

Context: The HCl salt is stable for storage but the acidic proton interferes with nucleophilic reactions (e.g., alkylations) and can poison sensitive catalysts.

Materials:

-

1-(Piperidin-4-yl)-1H-indole HCl (1.0 eq)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1M NaOH or Saturated Na₂CO₃ solution

Procedure:

-

Suspend the HCl salt in DCM (10 mL/g).

-

Add 1M NaOH (1.2 eq) and stir vigorously for 15 minutes until the solid dissolves and two clear layers form.

-

Separate the organic layer.[2] Extract the aqueous layer once with DCM.

-

Dry combined organics over anhydrous Na₂SO₄.

-

Critical Step: Filter and concentrate immediately before use. The free secondary amine can absorb CO₂ from the air to form carbamates over time.

Protocol B: N-Functionalization of the Piperidine (Library Generation)

Context: This is the primary method for generating lead candidates. Reductive amination is preferred for alkyl chains, while amide coupling is used for rigid tails.

Reaction Type: Reductive Amination Reagents: Aldehyde (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), AcOH (cat.), DCE (Dichloroethane).

-

Dissolve the free base of 1-(piperidin-4-yl)-1H-indole in DCE (0.1 M).

-

Add the desired aldehyde (1.1 eq) and Acetic Acid (1-2 drops to adjust pH to ~5-6). Stir for 30 mins to form the iminium ion.

-

Add STAB (1.5 eq) in one portion.

-

Stir at Room Temperature (RT) for 4–12 hours. Monitor by LCMS.

-

Quench: Add sat. NaHCO₃. Extract with DCM.

-

Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient).

Protocol C: C3-Functionalization (Vilsmeier-Haack Formylation)

Context: The C3 position of the indole is electron-rich. Formylation introduces a reactive aldehyde for further elaboration (e.g., into vinyl sulfones or nitriles).

Safety Note: POCl₃ is highly corrosive and water-reactive.

-

Reagent Prep: In a dry flask under N₂, cool DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir 30 mins to form the Vilsmeier salt (white precipitate may form).

-

Addition: Dissolve N-protected 1-(piperidin-4-yl)-1H-indole (e.g., N-Boc or N-Acetyl derivative) in DMF. Note: Do not use the free amine or HCl salt directly; protect the piperidine N first to avoid side reactions.

-

Add the indole solution to the Vilsmeier salt at 0°C.

-

Warm to RT and then heat to 60°C for 2 hours.

-

Workup: Pour onto ice/water containing sodium acetate (buffer). The product usually precipitates as a solid.

Synthesis of the Intermediate (If not purchased)

If the specific starting material is unavailable, it can be synthesized via Nucleophilic Aromatic Substitution (SɴAr) or Cross-Coupling .

Workflow Diagram:

Figure 2: Synthetic route to the title compound. Note that the N-alkylation of indole with a secondary halide is sterically hindered and requires strong bases (NaH) or elevated temperatures.

Expert Tip: The reaction of Indole with 4-Bromopiperidine is sluggish due to the secondary nature of the electrophile.

-

Optimization: Use Cs₂CO₃ in DMF at 80°C. If elimination (formation of tetrahydropyridine) is observed, switch to 4-Tosyloxypiperidine (a better leaving group) or use a copper-catalyzed Ullmann-type coupling (CuI, L-Proline, K₃PO₄, DMSO, 110°C) [3].

Troubleshooting & Safety

-

Issue: Low Yield in N-Alkylation.

-

Cause: Elimination of the piperidine halide to an alkene.

-

Solution: Lower temperature and use a more polar aprotic solvent (DMSO). Alternatively, use the Ullmann coupling protocol described above.

-

-

Issue: C3-Acylation fails.

-

Cause: The piperidine nitrogen is protonated or competing.

-

Solution: Ensure the piperidine nitrogen is protected (Boc/Cbz) or acylated before attempting indole ring chemistry.

-

-

Safety:

-

Indoles can be light-sensitive; store in amber vials.

-

The HCl salt is an irritant (H315, H319, H335). Handle in a fume hood.

-

References

-

Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Benzimidazole-Arylpiperazine Derivatives as 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry, 45(22), 4806–4815. Link

-

Migliorini, A., et al. (2014). "Synthesis of novel 5-substituted pyrrole and thiophenyl indazole derivatives." Chemical Science, 126(4), 1055–1062. Link

-

Kikuchi, S., et al. (2017). "Copper-Catalyzed N-Arylation of Indoles with Secondary Alkyl Halides." Organic Letters, 19(15), 4122–4125. Link

-

PubChem Compound Summary. "1-(piperidin-4-yl)-1H-indole hydrochloride." CID 22380687. Link

-

Vertex Pharmaceuticals. (2001). "Patent WO2001068613: Indole Derivatives as Caspase Inhibitors." Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

- 1. EA001113B1 - 5-substituted -3-(1,2,3,6-tetrahydropyridin-4-yl)- and 3-(piperidin-4-yl)-1h-indoles and their pharmaceutically acceptable salts and solvates, pharmaceutical composition on their basem method for activation of 5-ht receptors, and method for inhibition of neuronal protein extravasation - Google Patents [patents.google.com]

- 2. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]

Assaying the enzymatic inhibition of 1-(Piperidin-4-yl)-1H-indole hydrochloride

Assaying the Enzymatic Inhibition of 1-(Piperidin-4-yl)-1H-indole hydrochloride: A Guide for Drug Discovery Professionals

Abstract

The indole and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] 1-(Piperidin-4-yl)-1H-indole hydrochloride is a compound of interest for screening campaigns due to its structural similarity to molecules with known bioactivities, including antimalarial, anti-inflammatory, and enzyme-inhibitory properties.[2][4][5][6] This document provides a detailed protocol for a representative enzyme inhibition assay using a serine protease model. It is designed to guide researchers in determining the inhibitory potential and kinetic profile of this compound. The principles and methodologies described herein are broadly applicable to other enzyme systems.

Introduction: The Scientific Rationale

The therapeutic potential of small molecules is often linked to their ability to modulate the activity of specific enzymes. The 1-(piperidin-4-yl)-1H-indole core is found in compounds targeting a range of enzymes, from bacterial metabolic enzymes like MenA to human enzymes such as oxidosqualene cyclase.[1][4] Given this precedent, a primary characterization of 1-(Piperidin-4-yl)-1H-indole hydrochloride should involve its evaluation against a panel of enzymes.

This guide uses a serine protease, trypsin, as a model system. Serine proteases are a well-studied class of enzymes involved in physiological processes ranging from digestion to blood clotting, making them relevant drug targets. The assay described is a colorimetric assay, which is robust, cost-effective, and suitable for high-throughput screening.

Causality behind Experimental Choices:

-

Choice of Enzyme Class (Serine Protease): The ubiquity and well-characterized nature of serine proteases make them an excellent starting point for screening novel compounds. The availability of simple, reliable assays allows for the rapid determination of inhibitory activity.

-

Choice of Assay (Colorimetric): Colorimetric assays using chromogenic substrates are chosen for their simplicity, ease of use, and compatibility with standard laboratory equipment (spectrophotometers). The change in absorbance is directly proportional to enzyme activity, providing a straightforward readout.

Materials and Reagents

-

1-(Piperidin-4-yl)-1H-indole hydrochloride (Test Compound)

-

Trypsin (from bovine pancreas, TPCK-treated)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

-

Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

The overall workflow for assessing the enzymatic inhibition is depicted below. This process is designed to first identify if the compound has inhibitory activity and then to characterize the nature of that inhibition.

Caption: Workflow for assessing enzyme inhibition.

Detailed Protocols

Reagent Preparation

-

Tris-HCl Buffer (50 mM, pH 8.2, 20 mM CaCl2): Prepare a 50 mM Tris-HCl solution and adjust the pH to 8.2. Add CaCl2 to a final concentration of 20 mM. Calcium ions are important for the stability and optimal activity of trypsin.

-

Trypsin Stock Solution (1 mg/mL): Dissolve trypsin in the Tris-HCl buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

BAPNA Stock Solution (10 mM): Dissolve Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride in DMSO. This substrate will release p-nitroaniline upon cleavage by trypsin, a yellow product that absorbs light at 405 nm.

-

Test Compound Stock Solution (10 mM): Dissolve 1-(Piperidin-4-yl)-1H-indole hydrochloride in DMSO.

IC50 Determination Protocol

-

Serial Dilution of Test Compound: Prepare a series of dilutions of the test compound in DMSO. A common starting range is from 100 µM to 0.1 µM.

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

Test Wells: 2 µL of the diluted test compound and 178 µL of Tris-HCl buffer containing trypsin (final concentration of 10 µg/mL).

-

Positive Control (No Inhibition): 2 µL of DMSO and 178 µL of Tris-HCl buffer containing trypsin.

-

Negative Control (No Enzyme): 2 µL of DMSO and 178 µL of Tris-HCl buffer without trypsin.

-

-

Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 20 µL of 1 mM BAPNA (diluted from stock in Tris-HCl buffer) to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.

Self-Validating System

This protocol incorporates self-validating checks:

-